molecular formula C14H14ClN3OS B2401998 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide CAS No. 1795471-07-6

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide

Cat. No.: B2401998
CAS No.: 1795471-07-6
M. Wt: 307.8
InChI Key: BBWMAXOZUDYIDV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide involves several steps. One of the methods includes the reaction of 5-chlorothiophene-2-carboxylic acid with N-(1-(pyridin-2-yl)pyrrolidin-3-yl)amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMAXOZUDYIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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